Product packaging for 4,4'-Dibromo-2,3'-dinitrobiphenyl(Cat. No.:CAS No. 52289-47-1)

4,4'-Dibromo-2,3'-dinitrobiphenyl

Cat. No.: B11713870
CAS No.: 52289-47-1
M. Wt: 401.99 g/mol
InChI Key: IQMKMQWWDTVUCA-UHFFFAOYSA-N
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Description

4,4'-Dibromo-2,3'-dinitrobiphenyl is a useful research compound. Its molecular formula is C12H6Br2N2O4 and its molecular weight is 401.99 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br2N2O4 B11713870 4,4'-Dibromo-2,3'-dinitrobiphenyl CAS No. 52289-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52289-47-1

Molecular Formula

C12H6Br2N2O4

Molecular Weight

401.99 g/mol

IUPAC Name

1-bromo-4-(4-bromo-2-nitrophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H6Br2N2O4/c13-8-2-3-9(11(6-8)15(17)18)7-1-4-10(14)12(5-7)16(19)20/h1-6H

InChI Key

IQMKMQWWDTVUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Formation of Heterocyclic Structures:a Key Synthetic Transformation for Dinitrobiphenyls is the Reduction of the Nitro Groups to Amino Groups, Typically Achieved Using Reagents Like Tin Ii Chloride or Through Catalytic Hydrogenation. the Resulting Diamine is a Crucial Intermediate for Constructing Nitrogen Containing Heterocycles. in the Case of the More Studied 4,4 Dibromo 2,2 Dinitrobiphenyl, Its Reduction to 4,4 Dibromobiphenyl 2,2 Diamine is a Well Established Route to Synthesizing 2,7 Dibromo 9h Carbazole.ossila.comthis Carbazole Derivative is a Widely Used Building Block for Organic Light Emitting Diodes Oleds , Organic Photovoltaics Opvs , and Other Organic Electronic Materials.

For the unsymmetrical 4,4'-Dibromo-2,3'-dinitrobiphenyl, the reduction would yield 4,4'-dibromobiphenyl-2,3'-diamine. The non-symmetrical nature of this diamine could lead to the formation of unique, angular carbazole-like structures or other fused heterocycles. The Cadogan reaction, a reductive cyclization of nitro compounds, is another powerful tool for the synthesis of carbazoles from dinitrobiphenyls. researchgate.net

Leveraging Asymmetry for Molecular Design:the Asymmetry of 4,4 Dibromo 2,3 Dinitrobiphenyl is a Key Design Element. in the Synthesis of Polymers or Complex Architectures, This Asymmetry Can Disrupt Close Packing and Reduce Intermolecular Interactions, Which Can Improve the Solubility of the Resulting Materials. in the Context of Charge Transporting Materials, This Can Influence the Morphology And, Consequently, the Charge Carrier Mobility.

Research Findings on a Closely Related Isomer:

While direct research on the 2,3'-dinitro isomer is limited, studies on 4,4'-Dibromo-2,2'-dinitrobiphenyl provide valuable insights. For instance, derivatives of the 2,2'-isomer have been used to create high-performance thermally activated delayed fluorescence (TADF) emitters for OLEDs, achieving external quantum efficiencies of over 23%. ossila.com This highlights the potential of the dibromo-dinitrobiphenyl scaffold in constructing high-performance organic electronic materials. The synthesis of these materials relies on the initial reduction of the dinitro compound to the corresponding diamine, followed by cyclization and further functionalization.

Below is a table summarizing the key reactive sites and potential transformations for designing functional materials based on the 4,4'-Dibromo-2,3'-dinitrobiphenyl scaffold.

Reactive SitePotential TransformationResulting Functional GroupApplication in Functional Materials
4,4'-Bromo AtomsSuzuki, Stille, Sonogashira, Buchwald-Hartwig CouplingAryl, Heteroaryl, Alkynyl, Amino groupsExtension of π-conjugation, tuning of electronic properties, charge transport, light absorption/emission
2,3'-Nitro GroupsReductionAmino GroupsPrecursor for heterocycles (e.g., carbazoles), donor-acceptor systems
Biphenyl (B1667301) Core------Provides a rigid, conjugated backbone for the molecule

Advanced Spectroscopic and Structural Characterization in Research

Spectroscopic Analysis of Electronic and Vibrational States

Spectroscopic techniques are fundamental in understanding the electronic and vibrational behavior of a molecule.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For an aromatic compound like 4,4'-Dibromo-2,3'-dinitrobiphenyl, the absorption of UV-Vis light would promote electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The resulting spectrum would be expected to show characteristic absorption bands.

Based on studies of similar nitroaromatic compounds, the UV-Vis spectrum of this compound would likely exhibit complex absorption patterns. The presence of both the biphenyl (B1667301) system and the nitro groups, which are strong chromophores, would influence the position and intensity of these bands. The asymmetry of the 2,3'-dinitro substitution, compared to the more symmetric 2,2'- or 4,4'-isomers, could lead to a more complex spectrum with multiple overlapping transitions. The solvent used for analysis would also play a crucial role, as the polarity of the solvent can influence the energy levels of the electronic states. researchgate.net

Fluorescence and photoluminescence spectroscopy provide insights into the de-excitation pathways of a molecule after it has absorbed light. While many nitroaromatic compounds exhibit weak or no fluorescence due to efficient non-radiative decay processes (such as intersystem crossing), the specific properties of this compound would need to be determined experimentally.

Should this compound exhibit fluorescence, the emission spectrum would typically be a mirror image of the longest-wavelength absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, would provide information about the change in geometry between the ground and excited electronic states. The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, would also be a critical parameter to determine.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups and characterizing the vibrational modes of a molecule. The FT-IR spectrum of this compound would be expected to show a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational frequencies are detailed in the table below. The C-H stretching vibrations of the aromatic rings would appear in the region of 3100-3000 cm⁻¹. The characteristic and strong asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) would be prominent in the spectrum, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Br stretching vibrations would be found at lower frequencies, generally below 1000 cm⁻¹. The precise positions of these bands can provide subtle information about the electronic environment and a detailed analysis of the fingerprint region (below 1500 cm⁻¹) would reveal complex bending and skeletal vibrations unique to the molecule's structure. mdpi.comresearchgate.netnih.govnih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Asymmetric NO₂ Stretch~1530
Symmetric NO₂ Stretch~1350
C=C Aromatic Ring Stretch1600 - 1450
C-N Stretch900 - 800
C-Br Stretch< 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for the unambiguous characterization of this compound.

In the ¹H NMR spectrum, the protons on the two different phenyl rings would exhibit distinct chemical shifts and coupling patterns due to the asymmetrical substitution. The protons on the ring bearing the 2-nitro group would be influenced differently than those on the ring with the 3'-nitro group. The chemical shifts would be expected to be in the aromatic region (typically 7.0-9.0 ppm), with the electron-withdrawing nitro groups causing downfield shifts for nearby protons. The coupling constants (J-values) between adjacent protons would provide information about their relative positions on the rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the bromine and nitro groups would have characteristic chemical shifts. The asymmetry of the molecule would result in twelve distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Mass Spectrometry for Molecular Identification (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. Due to the presence of two bromine atoms, this peak would exhibit a characteristic isotopic pattern, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would provide further structural information, with common fragments arising from the loss of nitro groups (NO₂), bromine atoms (Br), and other neutral fragments.

Structural Analysis via X-ray Crystallography of Biphenyl Derivatives

For instance, studies on similar compounds show that the dihedral angle between the two phenyl rings is a key structural parameter. This angle is influenced by the steric hindrance between the substituents at the ortho positions (the 2 and 2' positions). In the case of this compound, the nitro group at the 2-position would create significant steric strain, likely forcing the phenyl rings to adopt a twisted conformation. This twisting would have a profound impact on the electronic conjugation between the rings and, consequently, on the compound's electronic and optical properties. Intermolecular interactions, such as halogen bonding and π-π stacking, would also play a significant role in the packing of the molecules in the crystal lattice.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. researchgate.netwindows.netnih.gov This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. windows.net The process involves dissolving a polymer sample in an appropriate solvent and injecting it into a column packed with porous gel beads. windows.netnih.gov

Larger polymer chains are excluded from the pores of the gel and therefore travel a shorter path, eluting from the column more quickly. windows.net Conversely, smaller polymer chains can penetrate the pores to varying extents, leading to a longer retention time. windows.net By calibrating the column with polymer standards of known molecular weights, a calibration curve can be generated to determine the molecular weight distribution of an unknown polymer sample. windows.net

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. windows.net

Research Findings for this compound-based Polymers:

A thorough search of scientific literature and chemical databases did not yield any specific studies detailing the synthesis or characterization of polymers derived from this compound. Consequently, there is no available Gel Permeation Chromatography data for polymers incorporating this specific monomer.

Theoretically, if polymers were to be synthesized using this compound as a monomer or precursor, GPC would be an essential tool for characterizing the resulting materials. For instance, if it were used in the synthesis of polyaromatic compounds, GPC could provide crucial information on the degree of polymerization and the distribution of chain lengths, which in turn would influence the material's physical and electronic properties.

The table below illustrates the type of data that would be generated from a GPC analysis, though it is important to reiterate that this is a hypothetical representation due to the lack of actual experimental data for polymers from this compound.

Table 1: Hypothetical Gel Permeation Chromatography Data for a Polymer

ParameterValueDescription
Number-Average Molecular Weight (Mn)e.g., 50,000 g/mol Provides an average molecular weight based on the number of polymer chains.
Weight-Average Molecular Weight (Mw)e.g., 75,000 g/mol Provides an average molecular weight that is weighted by the mass of the polymer chains.
Polydispersity Index (PDI)e.g., 1.5Indicates the breadth of the molecular weight distribution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in defining the electronic landscape of a molecule. The determination of molecular orbital energies, band gaps, and conformational preferences forms the foundation for predicting the chemical and physical properties of 4,4'-Dibromo-2,3'-dinitrobiphenyl and its derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry, governing the molecule's ability to donate or accept electrons. The energy difference between these frontier molecular orbitals (FMOs) is a key indicator of a molecule's kinetic stability and chemical reactivity nih.gov.

Table 1: General Effects of Substituents on Frontier Molecular Orbital Energies

Substituent EffectImpact on HOMO EnergyImpact on LUMO EnergyImplication for Reactivity
Electron-withdrawing (e.g., -NO₂)DecreaseDecrease/StabilizationIncreases electrophilicity
Electron-donatingIncreaseIncrease/DestabilizationIncreases nucleophilicity

This table presents generalized trends in the absence of specific data for this compound.

The energy band gap (E_g) is a crucial property for materials used in electronic and optoelectronic devices. It represents the energy difference between the valence band (analogous to HOMO) and the conduction band (analogous to LUMO) in a solid. While no specific band gap energies have been calculated for materials directly derived from this compound, research on its isomer, 4,4'-Dibromo-2,2'-dinitrobiphenyl, demonstrates the potential of this class of compounds.

Materials derived from 4,4'-Dibromo-2,2'-dinitrobiphenyl have been successfully used to create high-performance thermally activated delayed fluorescence (TADF) emitters for Organic Light Emitting Diodes (OLEDs). One such derivative achieved an impressive external quantum efficiency of 23.3% ossila.com. This high performance is intrinsically linked to the electronic structure, including the band gap, of the derived materials ossila.com. The reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl yields 4,4'-dibromobiphenyl-2,2'-diamine (B183518), a versatile intermediate for synthesizing fused heterocyclic compounds like carbazoles, dibenzosiloles, and dibenzoselenophenes, which are used in organic electronics ossila.com.

The conformation of biphenyl (B1667301) derivatives is largely defined by the torsion angle (dihedral angle) between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents, which favors a twisted conformation, and electronic conjugation, which favors planarity. The structure of biphenyl itself is phase-dependent, with a twist angle of about 44.4° in the gas phase and a nearly planar conformation in the crystalline solid state at higher temperatures utah.edu.

For substituted biphenyls, these angles are critical as they influence the electronic properties of the molecule nih.govresearchgate.net. While specific conformational analysis for this compound was not found, detailed structural data exists for the closely related compound, 4,4'-Dibromo-2-nitrobiphenyl . X-ray crystallography reveals that this molecule adopts a twisted conformation in the solid state, with a dihedral angle of 55.34(14)° between the two benzene (B151609) rings. Furthermore, the nitro group at the 2-position is also twisted with respect to its attached phenyl ring by an angle of 26.8(2)° nih.govresearchgate.netresearchgate.net. The steric hindrance caused by the ortho-nitro group is the primary reason for this significant twist. Given the presence of an ortho-nitro group in this compound, a similarly twisted conformation can be anticipated.

Table 2: Torsion Angles in 4,4'-Dibromo-2-nitrobiphenyl

ParameterAngle (°)Reference
Dihedral angle between phenyl rings55.34 (14) nih.govresearchgate.netresearchgate.net
Dihedral angle of nitro group to its ring26.8 (2) nih.govresearchgate.netresearchgate.net

This data pertains to the related compound 4,4'-Dibromo-2-nitrobiphenyl and serves as an estimate for the conformation of this compound.

Analysis of Intermolecular and Intramolecular Interactions

The packing of molecules in the solid state is governed by a complex interplay of intermolecular and intramolecular interactions. These non-covalent forces, such as hydrogen and halogen bonds, dictate the final crystal structure and, consequently, the material's bulk properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density to characterize chemical bonding and intermolecular interactions. It can identify bond paths between atoms and quantify the nature of these interactions at bond critical points.

Currently, there are no specific QTAIM analyses available in the literature for this compound. Such a study would be valuable to precisely map the intramolecular and intermolecular interaction networks, including the quantification of the strength of hydrogen and halogen bonds present in its crystal lattice.

In the absence of strong hydrogen bond donors, weaker interactions like C-H···O and C-H···Br hydrogen bonds, as well as halogen bonds (Br···Br or Br···O/N), play a significant role in the supramolecular assembly of halogenated nitroaromatics.

Crystal structure analysis of the related compound 4,4'-Dibromo-2-nitrobiphenyl confirms the presence of intermolecular C—H⋯O and C—H⋯Br interactions. These interactions link the molecules into chains that propagate along the c-axis of the crystal researchgate.netresearchgate.net.

Similarly, studies on other brominated biphenyls, such as 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl] , have shown the presence of both weak C—H⋯O hydrogen bonds and Br⋯Br halogen bonding in the crystal packing nih.gov. In that particular structure, a distinct Br1⋯Br2 halogen bond was observed with a separation of 3.4204 (8) Å nih.gov. Halogen bonding has emerged as a critical tool in crystal engineering, with the directionality and strength of these interactions making them attractive for designing solid-state architectures nih.gov.

Given the presence of nitro groups (oxygen atoms as potential hydrogen bond acceptors) and bromine atoms (as potential halogen bond donors/acceptors) in this compound, it is highly probable that its solid-state structure is stabilized by a combination of these weak hydrogen and halogen bonding interactions.

Table 3: Intermolecular Interactions in Related Dibromo-biphenyl Compounds

CompoundInteraction TypeKey FeatureReference
4,4'-Dibromo-2-nitrobiphenylC—H⋯O, C—H⋯BrFormation of molecular chains researchgate.netresearchgate.net
4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]C—H⋯O, Br⋯BrHead-to-tail alignment nih.gov

Hypervalent Interactions

In computational chemistry, hypervalent interactions are a subject of ongoing investigation, particularly in molecules containing electronegative atoms. A hypervalent bond is one in which a main group element formally has more than eight electrons in its valence shell. While more commonly associated with elements like sulfur and phosphorus, the concept can extend to interactions involving halogens and other electronegative atoms.

For molecules structurally related to this compound, computational studies have identified unique intramolecular interactions. For instance, in certain dinitrodiphenyl (B12803432) disulfide compounds, an uncommon hypervalent four-center six-electron (4c/6e) interaction of the O···S–S···O type has been analyzed using theoretical tools like Natural Bond Orbitals (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov These analyses revealed that such hypervalent interactions can play a significant role in stabilizing the molecular conformation, counteracting steric repulsion from bulky groups. nih.gov

In the case of this compound, the presence of bromine atoms and nitro groups (with highly electronegative oxygen atoms) provides the potential for intramolecular non-covalent interactions. While standard hydrogen bonds, such as C-H···O and C-H···Br, have been observed in the crystal structure of similar compounds like 4,4′-Dibromo-2-nitrobiphenyl, the existence of more complex hypervalent interactions involving the bromine or nitro group atoms would require specific computational analysis. researchgate.net Such an investigation would typically involve searching for bond critical points (BCPs) between the interacting atoms and analyzing the electron density distribution to characterize the nature of the interaction, distinguishing it from weaker van der Waals forces or conventional hydrogen bonds.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For complex organic molecules like this compound, methods based on Density Functional Theory (DFT) are widely employed.

The prediction of vibrational spectra (FT-IR and FT-Raman) is a common application. By performing geometry optimization and frequency calculations, typically using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), a set of theoretical vibrational frequencies can be obtained. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net The assignment of specific vibrational modes is aided by calculating the Potential Energy Distribution (PED). researchgate.net

Similarly, electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral peak. Inspired by TD-DFT, machine learning approaches have also been developed, using electronic descriptors from low-cost DFT calculations (like orbital energy differences and transition dipole moments) to predict absorption spectra with high accuracy. nih.gov

The table below summarizes the theoretical approaches used for predicting key spectroscopic properties.

Spectroscopic Property Theoretical Method Predicted Parameters Basis of Prediction
FT-IR / FT-Raman Density Functional Theory (DFT)Vibrational Frequencies, Intensities/ActivitiesCalculation of normal vibrational modes and changes in dipole moment/polarizability.
UV-Vis Absorption Time-Dependent DFT (TD-DFT)Transition Energies (λmax), Oscillator StrengthsCalculation of electronic transition energies between molecular orbitals.
NMR Gauge-Independent Atomic Orbital (GIAO) within DFTChemical Shifts (δ)Calculation of the magnetic shielding tensors for each nucleus.

Computational Design and Screening of Novel Derivatives

Computational chemistry provides a robust framework for the rational design and in silico screening of novel derivatives of a parent compound like this compound. This approach accelerates the discovery of new molecules with desired properties by prioritizing synthetic efforts on the most promising candidates. The process involves creating a virtual library of derivatives by systematically modifying the parent structure—for example, by substituting the bromo or nitro groups with other functional groups—and then calculating their properties using theoretical methods.

Derivatives of structurally similar compounds have been computationally explored for a range of applications. For instance, derivatives of 4,4'-dibromo-2,2'-dinitrobiphenyl are precursors to molecules used in Organic Light-Emitting Diodes (OLEDs), where properties like charge-transfer characteristics are crucial. ossila.com In another context, derivatives of nitrophenyl-containing structures have been designed and evaluated as potential therapeutic agents through molecular docking simulations with biological targets like the estrogen receptor. nih.gov Furthermore, DFT has been used to predict the performance (e.g., detonation velocity, density) of novel energetic materials derived from related nitro-aromatic structures. researchgate.net

A hypothetical screening of novel derivatives of this compound could involve evaluating their electronic or energetic properties. The table below illustrates such a hypothetical screening, where different functional groups are substituted onto the biphenyl core and their key properties are predicted computationally.

Derivative Structure (Modification) Target Application Computational Method Predicted Property Screening Outcome
Replacement of -Br with -CN (cyano)ElectronicsDFTLower LUMO energy, altered dipole momentPotential n-type semiconductor
Replacement of -NO₂ with -NH₂ (amino)Materials SynthesisDFTAltered bond angles, higher HOMO energyPrecursor for polyimides/carbazoles
Addition of -OH (hydroxyl) groupPharmaceuticalMolecular DockingBinding affinity to a target proteinPotential enzyme inhibitor
Replacement of -Br with -N₃ (azido)Energetic MaterialsDFT (Kamlet-Jacobs)Increased heat of formation, detonation velocityPotential high-energy-density material

This in silico screening process allows researchers to rapidly assess the potential of a vast number of derivatives, identifying those with the highest likelihood of possessing the desired characteristics for further experimental investigation.

Applications in Advanced Functional Materials and Organic Electronics

Organic Photovoltaic (OPV) Devices and Polymer Solar Cells

Organic photovoltaic (OPV) devices, including polymer solar cells, represent a promising avenue for low-cost, flexible, and large-area solar energy conversion. The efficiency and stability of these devices are intrinsically linked to the properties of the organic materials used in the active layer.

Role in Bulk Heterojunction (BHJ) Architectures

The bulk heterojunction (BHJ) is the most common and successful device structure for organic solar cells. researchgate.net In a BHJ architecture, an electron donor and an electron acceptor material are blended together to form a continuous, interpenetrating network throughout the active layer. mdpi.comwikipedia.org This morphology creates a large interfacial area between the donor and acceptor domains, which is crucial for efficient exciton (B1674681) dissociation, the process where light-generated excitons are separated into free charge carriers (electrons and holes). researchgate.netwikipedia.org The separated charges are then transported through the respective donor and acceptor phases to the electrodes, generating a photocurrent. wikipedia.org

While 4,4'-Dibromo-2,3'-dinitrobiphenyl is not directly used as a primary donor or acceptor in BHJ solar cells, its derivatives are instrumental in creating materials with suitable energy levels and morphologies for these applications. The strategic placement of bromo and nitro groups allows for synthetic modifications to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules. This tuning is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient charge transfer at the donor-acceptor interface.

For instance, derivatives of dinitrobiphenyl can be used to synthesize more complex non-fullerene acceptors (NFAs). The development of NFAs has been a significant breakthrough in the OPV field, leading to devices with power conversion efficiencies (PCEs) approaching 20%. nih.gov The ability to synthetically modify the chemical structure of these acceptors, a process that can start from precursors like dinitrobiphenyls, allows for fine-tuning of their electronic and physical properties. This includes optimizing their absorption spectra to better match the solar spectrum and improving their miscibility with donor polymers to achieve the ideal nanoscale morphology in the BHJ active layer. nih.gov

Development of Low Band Gap Conjugated Polymers

The band gap of the light-absorbing material is a critical parameter in determining the efficiency of a solar cell. A lower band gap allows the material to absorb a broader range of the solar spectrum, leading to a higher short-circuit current (Jsc). Conjugated polymers, with their tunable electronic properties, are excellent candidates for low band gap materials in OPVs.

Derivatives of this compound can serve as building blocks for the synthesis of such low band gap conjugated polymers. The electron-withdrawing nature of the nitro groups can be exploited in a donor-acceptor (D-A) polymer architecture. In this design, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. This intramolecular charge transfer between the D and A units effectively lowers the band gap of the polymer.

The bromine atoms on the biphenyl (B1667301) core provide reactive sites for polymerization reactions, such as Suzuki or Stille coupling, allowing for the incorporation of these dinitrobiphenyl-derived acceptor units into a polymer backbone. By carefully selecting the comonomers (the donor units), the electronic properties and band gap of the resulting copolymer can be precisely controlled. This molecular engineering approach has been instrumental in the development of highly efficient polymer solar cells.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Beyond solar cells, derivatives of this compound find utility in other areas of organic electronics, namely organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Role as Semiconductor Synthesis Intermediates

4,4'-Dibromo-2,2'-dinitrobiphenyl, a related isomer, is a well-known intermediate for the synthesis of various organic semiconductors. ossila.com The reduction of the dinitro groups to diamines affords 4,4'-dibromobiphenyl-2,2'-diamine (B183518), a versatile precursor for the formation of fused heterocyclic rings. ossila.com These fused ring systems are often the core structures of high-performance organic semiconductors used in OFETs and as host materials in OLEDs.

For example, this diamine can be used to synthesize carbazole (B46965) derivatives. ossila.com Carbazoles are a prominent class of materials in organic electronics due to their excellent hole-transporting properties and high triplet energies, making them suitable as host materials in phosphorescent OLEDs (PHOLEDs). nih.govresearchgate.net Similarly, dibenzosiloles and dibenzoselenophenes, which can be synthesized from this intermediate, have also shown promise in organic electronic devices. ossila.com

The development of high-mobility organic semiconductors is crucial for the advancement of OFETs. tcichemicals.comsigmaaldrich.com OFETs are the fundamental building blocks of organic integrated circuits, flexible displays, and sensors. wikipedia.org The ability to synthesize novel π-conjugated systems from intermediates like dinitrobiphenyls is therefore essential for creating the next generation of organic electronic devices. tcichemicals.comnih.gov

Host Materials in Phosphorescent OLEDs (PHOLEDs) from related biphenyls

In phosphorescent OLEDs (PHOLEDs), an emissive guest molecule (a phosphorescent dopant) is dispersed within a host material. rsc.org For efficient light emission, the host material must have a triplet energy level that is higher than that of the dopant to ensure effective energy transfer. nih.govrsc.org

Biphenyl-based molecules are attractive candidates for host materials due to their wide bandgap and high triplet energies. nih.govacs.org While this compound itself is not a host material, its derivatives and other functionalized biphenyls are actively researched for this purpose. For instance, a biphenyl core can be functionalized with electron-transporting units like triazoles to create bipolar host materials. nih.govacs.org Bipolar hosts can transport both electrons and holes, leading to a more balanced charge injection and recombination within the emissive layer, which can significantly improve device efficiency and reduce efficiency roll-off at high brightness. rsc.org

Research has shown that by carefully designing the molecular structure of biphenyl-based hosts, it is possible to achieve high-efficiency blue PHOLEDs. For example, a bistriazole with a biphenyl core derivative has been used as a host for a blue phosphorescent emitter, resulting in a device with a maximum external quantum efficiency (EQE) of 30.2%. nih.govacs.org

Table of Research Findings on Biphenyl-based Host Materials in PHOLEDs:

Host Material (Biphenyl Derivative)EmitterDevice Performance (max EQE)Reference
2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)FIrpic (blue)30.2% nih.govacs.org
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)FIrpic (blue)14.4% rsc.org
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)Ir(ppy)₃ (green)21.2% rsc.org

Advanced Optoelectronic Materials

The versatility of the this compound scaffold extends to the development of a broader range of advanced optoelectronic materials. The presence of multiple reaction sites allows for the creation of complex molecular architectures with tailored photophysical and electronic properties.

For example, the dinitrobiphenyl unit can be incorporated into larger conjugated systems to create materials with strong intramolecular charge-transfer character. Such materials can exhibit interesting non-linear optical (NLO) properties or be used as sensitizers in dye-sensitized solar cells (DSSCs). The bromine atoms also allow for the straightforward introduction of other functional groups through cross-coupling reactions, opening up a vast chemical space for the design of new materials.

Furthermore, the study of dinitrobiphenyl derivatives contributes to a fundamental understanding of structure-property relationships in organic semiconductors. By systematically modifying the substitution pattern and observing the resulting changes in optical and electronic properties, researchers can develop design rules for creating materials with specific functionalities. This knowledge is invaluable for the future development of organic electronics, paving the way for more efficient, stable, and cost-effective devices.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of unsymmetrical biaryls such as 4,4'-Dibromo-2,3'-dinitrobiphenyl remains a significant challenge in organic synthesis. Traditional methods like the Ullmann coupling reaction, while foundational, often require harsh reaction conditions and stoichiometric amounts of copper, which raises environmental concerns. rsc.orgjk-sci.com Future research will likely focus on the development of more sustainable and efficient catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the formation of C-C bonds. researchgate.netnih.gov A potential sustainable route to this compound could involve the coupling of two different aryl halides. researchgate.net The development of reusable heterogeneous catalysts, for instance, palladium nanoparticles supported on materials like zirconia, could offer a greener alternative to traditional homogeneous systems by simplifying catalyst recovery and reuse. researchgate.net

Furthermore, advancements in C-H activation could provide a more atom-economical approach, eliminating the need for pre-halogenated starting materials. Research into light-driven or mechanochemical synthetic methods may also lead to more energy-efficient and environmentally benign processes for accessing this and related polyfunctionalized biphenyls.

Exploration of Novel Derivatization Pathways and Complex Functionalization

The bromine and nitro groups on the this compound scaffold offer numerous opportunities for derivatization, paving the way for the creation of a diverse library of new molecules with tailored properties. The carbon-bromine bonds are particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups. nih.gov For instance, the bromine atoms can be replaced with aryl, alkyl, or vinyl groups through Suzuki, Stille, or Heck couplings, respectively.

The nitro groups can be reduced to amino groups, which are versatile intermediates for the synthesis of amides, carbazoles, or other nitrogen-containing heterocycles. ossila.com The selective reduction of one nitro group over the other would be a key challenge and a significant achievement, enabling the synthesis of highly complex and unsymmetrical derivatives. The resulting amino-dibromobiphenyls could serve as precursors for novel dyes, liquid crystals, or components of organic light-emitting diodes (OLEDs). nih.gov

Future work should also explore the functionalization of the biphenyl (B1667301) core itself, potentially through electrophilic aromatic substitution, directed by the existing substituents. The combination of these derivatization strategies will allow for the fine-tuning of the electronic and steric properties of the molecule for specific applications.

Advanced Computational Modeling for Rational Design of New Materials

Computational chemistry is a powerful tool for predicting the properties of molecules and guiding the rational design of new materials, thereby reducing the need for extensive and time-consuming experimental work. providence.eduprovidence.edu For this compound, computational modeling can be employed in several key areas.

A crucial aspect to investigate is the atropisomerism of the molecule. The barrier to rotation around the C-C single bond connecting the two phenyl rings can be calculated using methods like Density Functional Theory (DFT). providence.eduresearchgate.net These calculations can predict the stereochemical stability of the atropisomers and help in designing derivatives with specific rotational barriers. nih.gov Understanding the energy profile of rotation is essential for applications where the chirality of the molecule is a key factor.

Furthermore, computational models can predict the electronic properties of this compound and its derivatives, such as the HOMO-LUMO gap, which is crucial for applications in organic electronics. researchgate.net Molecular dynamics simulations can provide insights into the intermolecular interactions and packing behavior in the solid state, which are important for predicting the bulk properties of materials.

Computational MethodApplication for this compoundPredicted Outcome
Density Functional Theory (DFT)Calculation of rotational energy barrierDetermination of atropisomeric stability
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectraUnderstanding of electronic transitions
Molecular Dynamics (MD)Simulation of bulk material propertiesInsight into crystal packing and morphology

Integration into Hybrid Organic-Inorganic Systems for Enhanced Performance

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced performance and novel functionalities. mdpi.com The functional groups on this compound make it an excellent candidate for integration into such hybrid systems.

For example, the nitro or amino functionalities could be used to coordinate with metal ions or to anchor the molecule onto the surface of inorganic nanoparticles or metal-organic frameworks (MOFs). acs.org This could lead to the development of new sensors, catalysts, or materials for gas storage and separation.

Another promising avenue is the use of this compound derivatives as building blocks for sol-gel materials. nih.gov By incorporating the organic molecule into an inorganic silica (B1680970) or titania network, it is possible to create materials with improved thermal and mechanical stability, while retaining the electronic or optical properties of the organic component. These hybrid materials could find applications in coatings, membranes, and optoelectronic devices. mdpi.commdpi.com

Investigation of Stereochemical Control in Synthesis and Its Impact on Properties

The unsymmetrical substitution pattern of 4,4'-Dibromo-2,3'-dinitrobhenyl gives rise to atropisomerism, a form of axial chirality. The controlled, stereoselective synthesis of a single enantiomer of this compound is a significant challenge but also a major opportunity. nih.govnih.gov Future research should focus on developing asymmetric synthetic methods to access enantiomerically pure forms of this compound and its derivatives.

This could be achieved through the use of chiral catalysts in cross-coupling reactions or by employing chiral auxiliaries. nih.gov Dynamic kinetic resolution, where a racemic mixture is converted into a single enantiomer, is another powerful strategy that could be explored. nih.gov

Once enantiomerically pure samples are obtained, a key research direction will be to investigate the impact of stereochemistry on the material's properties. For instance, the chiroptical properties, such as circular dichroism, will be of fundamental interest. Furthermore, in the context of materials science, the use of single enantiomers can lead to different crystal packing and morphology, which can in turn influence properties like charge transport in organic semiconductors or the nonlinear optical response. The development of chiral materials based on this compound could open up new applications in areas such as asymmetric catalysis, chiral sensing, and spintronics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,4'-Dibromo-2,3'-dinitrobiphenyl?

  • Methodological Answer : Bromination of precursor nitro-substituted biphenyls using Harris and Mitchell’s method is effective. This involves controlled bromination under anhydrous conditions, yielding halogenated intermediates with high regioselectivity. Characterization via IR spectroscopy (nitro group peaks at 1360 and 1530 cm⁻¹) and melting point analysis ensures purity .

Q. How can researchers confirm the regiochemical structure of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving ambiguities in regiochemistry. For example, benzyne-trapping experiments with anthracene (as intermediates in related reactions) produce axial chiral biphenyls, confirmed by X-ray analysis (e.g., dihedral angles up to 77° between phenyl rings) . IR and NMR spectroscopy further support structural assignments .

Q. What analytical standards are available for environmental detection of halogenated biphenyls like this compound?

  • Methodological Answer : Certified reference materials, such as 10% toluene-nonane solutions or iso-octane-based standards (e.g., 35 μg/mL), enable precise calibration in GC-MS or LC-MS workflows. Cross-referencing with structurally similar compounds (e.g., 4,4’-Dibromooctafluorobiphenyl) aids method validation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Pre-experimental designs (e.g., screening temperature, stoichiometry, and solvent polarity) identify critical variables. Full factorial designs quantify interactions between factors (e.g., bromine excess vs. reaction time), improving yield reproducibility and minimizing byproducts like regioisomers (e.g., 2-bromo-3’-alkylamino derivatives) .

Q. What mechanisms explain the regioselectivity of nitro and bromine substitution in biphenyl systems?

  • Methodological Answer : Benzyne intermediates, generated under basic conditions, undergo nucleophilic trapping to form regioisomers. Computational studies (DFT) and trapping experiments (e.g., with anthracene) reveal steric and electronic effects dictating substitution patterns. For example, bulky substituents favor para-bromination .

Q. How should researchers address contradictions in spectral data for halogenated biphenyl derivatives?

  • Methodological Answer : Discrepancies in IR or NMR profiles may arise from polymorphism or solvent effects. Cross-validate with high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction. For instance, conflicting melting points (e.g., 157.8–160.0°C vs. 242°C in related nitrobiphenyls) require purity reassessment via HPLC .

Q. What environmental persistence metrics are relevant for this compound?

  • Methodological Answer : Aerobic degradation studies using OECD 301B guidelines and QSAR modeling predict half-life in soil/water. Compare with structurally analogous compounds (e.g., 4,4’-Dichlorobiphenyl) to estimate bioaccumulation potential. GC-ECD analysis quantifies trace residues in environmental matrices .

Q. How does this compound interact with biological systems compared to chlorinated analogs?

  • Methodological Answer : In vitro assays (e.g., IL-6 expression in macrophages) assess inflammatory responses. Brominated biphenyls may exhibit higher lipophilicity than chlorinated analogs, altering membrane permeability. Competitive binding studies with aryl hydrocarbon receptors (AhR) clarify toxicity mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.